5-Fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3OS/c15-12-7-16-13(17-8-12)18-10-14(2-4-19-5-3-14)11-1-6-20-9-11/h1,6-9H,2-5,10H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKSOVQILQSXAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC2=NC=C(C=N2)F)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene-oxane intermediate, followed by its coupling with a fluorinated pyrimidine derivative. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones of the thiophene ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-Fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The thiophene-oxane moiety may contribute to the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of 2-aminopyrimidines. Key structural analogues include:
Key Observations :
- Fluorine Position : Fluorine at position 5 is conserved across analogues, suggesting its role in electronic modulation and resistance to oxidative metabolism.
Physicochemical Properties
- Hydrogen Bonding : The oxane oxygen and pyrimidine nitrogen atoms in the target compound may form intramolecular H-bonds, stabilizing its conformation .
Biological Activity
5-Fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, efficacy, and potential clinical applications.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrimidine ring substituted with a fluorine atom and a thiophene-containing side chain. This unique structure is believed to contribute to its biological activity.
The compound exhibits its biological effects primarily through the inhibition of nucleic acid synthesis. It is hypothesized that the fluorine substitution enhances its ability to interfere with nucleotide metabolism, similar to other fluorinated pyrimidines like 5-fluorouracil (5-FU).
Key Mechanisms:
- Inhibition of Thymidylate Synthase : Like 5-FU, this compound may inhibit thymidylate synthase, an enzyme critical for DNA synthesis.
- Metabolic Activation : It is likely that the compound undergoes metabolic activation to form active metabolites that exert cytotoxic effects on rapidly dividing cells.
In Vitro Studies
Recent studies have evaluated the compound's activity against various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| L1210 Mouse Leukemia | <10 | Inhibition of cell proliferation |
| A549 Lung Carcinoma | <15 | Induction of apoptosis |
| MCF7 Breast Cancer | <20 | Disruption of nucleotide synthesis |
These findings indicate that this compound exhibits potent anti-cancer activity across multiple cell lines, suggesting broad-spectrum efficacy.
Case Studies
- Case Study 1 : A study involving L1210 mouse leukemia cells demonstrated that treatment with this compound resulted in significant growth inhibition, with an IC50 value in the low micromolar range. The addition of thymidine reversed this effect, indicating the involvement of nucleotide metabolism in its mechanism of action .
- Case Study 2 : In a comparative study with 5-fluoroorotic acid, the compound showed enhanced cellular uptake and cytotoxicity against cancer cell lines, reinforcing its potential as an effective chemotherapeutic agent .
Clinical Implications
The promising results from preclinical studies suggest that this compound could be developed further for clinical use in treating various malignancies. Its mechanism, akin to established drugs like 5-FU, positions it as a candidate for combination therapies aimed at improving efficacy and reducing resistance.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer: Synthesis of this fluorinated pyrimidine derivative requires multi-step organic reactions. Critical factors include:
- Reaction Conditions: Use of palladium or copper catalysts under inert atmospheres (e.g., nitrogen) and controlled temperatures (60–120°C) to facilitate coupling reactions involving the thiophene-oxane and pyrimidine moieties .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the product from byproducts like unreacted intermediates or dehalogenated species .
- Yield Optimization: Stepwise monitoring via TLC or LC-MS to identify optimal reaction termination points and minimize decomposition .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Assign peaks for fluorine-proton coupling (e.g., 5-fluoro pyrimidine: δ ~8.5 ppm for aromatic protons) and confirm substitution patterns on the oxane-thiophene system .
- 19F NMR: Verify fluorine incorporation and assess electronic effects on the pyrimidine ring .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ ion) and detect halogen-related isotopic patterns .
- HPLC-PDA: Purity assessment using reverse-phase C18 columns with UV detection at 254 nm; retention time compared to synthetic standards .
Q. How should researchers design initial biological activity screenings for this compound?
Methodological Answer:
- Target Selection: Prioritize kinases or enzymes with known sensitivity to fluorinated pyrimidines (e.g., thymidylate synthase, EGFR variants) .
- In Vitro Assays:
- Enzyme inhibition assays (IC50 determination) with fluorometric or radiometric readouts.
- Cell viability assays (MTT/XTT) in cancer cell lines (e.g., HCT-116, HeLa) to screen for antiproliferative effects .
- Control Compounds: Include analogs lacking the thiophene-oxane group to isolate structural contributions to activity .
Advanced Research Questions
Q. What strategies can elucidate the structure-activity relationship (SAR) of derivatives?
Methodological Answer:
- Analog Synthesis: Systematically modify substituents:
- Replace the thiophene-oxane group with other heterocycles (e.g., furan, pyrrolidine) .
- Vary fluorine position on the pyrimidine ring or introduce trifluoromethyl groups .
- Biological Testing: Compare IC50 values across analogs to map pharmacophore requirements.
- Computational Modeling:
- Molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins.
- QSAR models to correlate electronic/steric parameters (Hammett σ, logP) with activity .
Q. How can X-ray crystallography resolve conflicting data on the compound’s binding mode?
Methodological Answer:
- Crystallization: Co-crystallize the compound with target proteins (e.g., kinases) using vapor diffusion methods. Optimize conditions (PEG buffers, pH 6.5–7.5) .
- Data Analysis:
- Resolve electron density maps to confirm fluorine placement and hydrogen-bonding interactions (e.g., N—H⋯F contacts) .
- Compare with computational predictions (e.g., Glide SP docking) to validate or refine models.
- Case Study: A related pyrimidine derivative showed discrepancies between docking (predicted hydrophobic binding) and crystallography (revealed π-stacking with aromatic residues), emphasizing the need for empirical validation .
Q. How to address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic (PK) Studies:
- Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Low oral bioavailability may explain poor in vivo activity despite potent in vitro effects .
- Metabolite Identification:
- Use LC-MS/MS to detect hepatic metabolites (e.g., oxidative defluorination or thiophene ring oxidation) that may reduce efficacy .
- Formulation Adjustments: Improve solubility via nanoemulsions or cyclodextrin complexes if poor aqueous solubility (e.g., <10 µg/mL) limits absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
